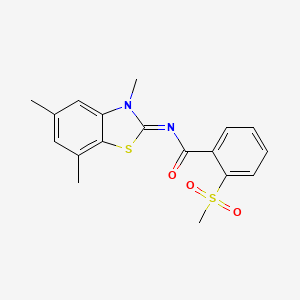
8-Fluoro-1-methylisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Fluoro-1-methylisoquinolin-5-amine is a chemical compound of the isoquinoline family. It has a molecular weight of 176.2 g/mol . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H9FN2. The InChI code for the compound is 1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 176.2 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
8-Fluoro-1-methylisoquinolin-5-amine serves as a key intermediate in the synthesis of diverse chemical structures. For example, Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then transformed into 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds are considered potential building blocks for central nervous system drug candidates, highlighting the importance of 8-fluoroisoquinolin derivatives in medicinal chemistry (Csilla Hargitai et al., 2018).
Pharmacological Applications
Several studies have investigated the pharmacological potentials of isoquinoline derivatives, which may extend to this compound analogs. For instance, derivatives of isoquinolines, such as 7-Fluoro-1,3-diphenylisoquinoline-1-amine, have shown promising antidepressant-like actions in animal models, suggesting the therapeutic relevance of fluorinated isoquinolines in addressing depressive disorders (A. Pesarico et al., 2017).
Neuroscientific Research
In the context of neuroscientific research, this compound and its derivatives may play a role in studying neurodegenerative diseases. For example, 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has been developed as a PET tracer for imaging neurofibrillary tangles in Alzheimer's disease, demonstrating the compound's utility in diagnosing and understanding the progression of neurodegenerative conditions (T. Lohith et al., 2018).
Catalysis and Organic Synthesis
The compound's utility extends to catalysis and organic synthesis, where its fluorinated structure offers unique reactivity patterns. For example, copper-catalyzed C−H amination of quinolines, including those related to this compound, showcases the role of fluorinated isoquinolines in synthesizing aminated quinolines, contributing to the development of new synthetic methodologies (Y. Yin et al., 2017).
Properties
IUPAC Name |
8-fluoro-1-methylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZRSJMSVMDMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C(C=CC(=C12)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

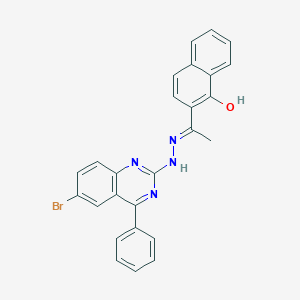
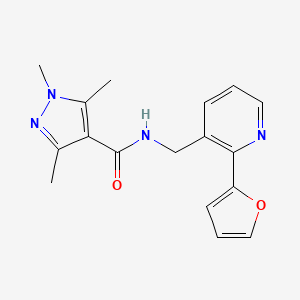
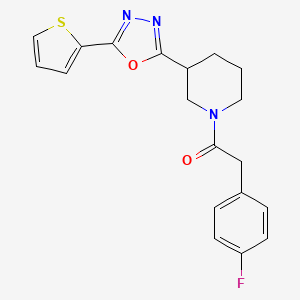
![ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2658305.png)
![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)

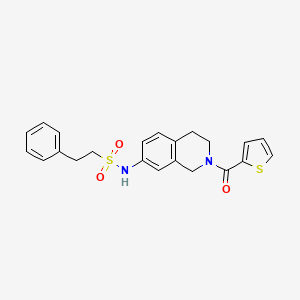
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)
![2-(2,2,2-Trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2658320.png)
